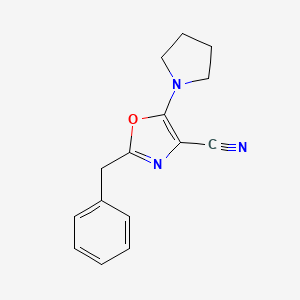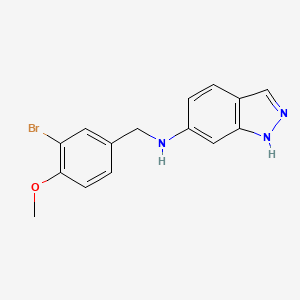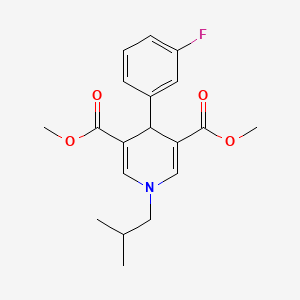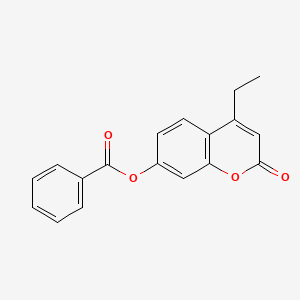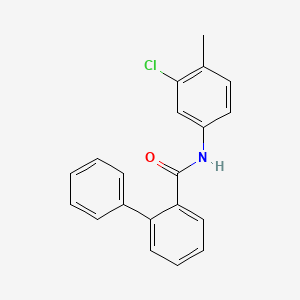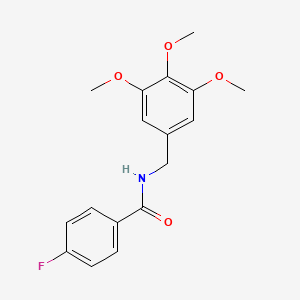![molecular formula C18H21N3O3 B5773629 1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5773629.png)
1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it an important tool for researchers working in the fields of medicinal chemistry, pharmacology, and neuroscience. In
Mécanisme D'action
The mechanism of action of 1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed that this compound acts by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to have anticonvulsant and antinociceptive effects in animal models, suggesting that it may have potential applications in the treatment of epilepsy and chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is its unique chemical properties, which make it an important tool for researchers working in the fields of medicinal chemistry, pharmacology, and neuroscience. Additionally, this compound is relatively easy to synthesize, making it accessible to a wide range of researchers. However, one of the main limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine. One potential direction is to further explore the potential applications of this compound in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is a need for further research to optimize the synthesis method for this compound, in order to improve its accessibility and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 1-(2-furyl)methylpiperazine with cinnamaldehyde in the presence of nitric acid. This reaction leads to the formation of this compound in high yields.
Applications De Recherche Scientifique
1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of pharmacological activities, including anticonvulsant, antinociceptive, and anti-inflammatory effects. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Propriétés
IUPAC Name |
1-[(5-nitrofuran-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-21(23)18-9-8-17(24-18)15-20-13-11-19(12-14-20)10-4-7-16-5-2-1-3-6-16/h1-9H,10-15H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOVPCVDSXKJCD-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-furyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5773548.png)
![3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773554.png)
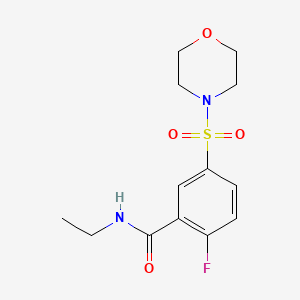
![N-cyclopropyl-6-ethyl-2-({3-[(4-fluorobenzyl)oxy]-4-methoxybenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5773569.png)
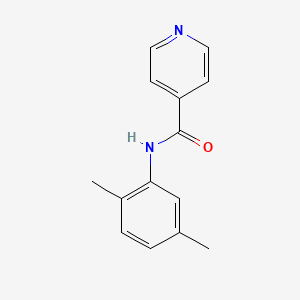
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5773571.png)
![N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5773579.png)
